- Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature, Advanced Synthesis & Catalysis, 2015, 357(5), 987-992

Cas no 90-10-8 (N-Methyl-N-phenylbenzenesulfonamide)

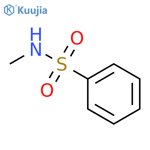

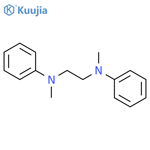

90-10-8 structure

Nom du produit:N-Methyl-N-phenylbenzenesulfonamide

Numéro CAS:90-10-8

Le MF:C13H13NO2S

Mégawatts:247.3128221035

MDL:MFCD00514036

CID:34546

PubChem ID:135963

N-Methyl-N-phenylbenzenesulfonamide Propriétés chimiques et physiques

Nom et identifiant

-

- N-Methyl-N-phenylbenzenesulfonamide

- BENZENESULFONAMIDE,N-METHYL-N-PHENYL-

- Benzenesulfonamide,N-methyl-N-phenyl

- Benzenesulfonanilide,N-methyl

- N-Methylbenzenesulfonanilide

- N-methyl-benzenesulfonylanilide

- N-Methylbenzenesulphanilide

- N-Methyl-benzolsulfonanilid

- N-methyl-N-phenylbenzenesulphonamide

- N-methylphenylsulphonanilide

- Benzenesulfonanilide,N-methyl- (6CI,7CI,8CI)

- NSC 77060

- N-Methyl-N-Phenyl Benzene Sulfonamide

- N-Methyl-N-phenylbenzenesulfonamide #

- SR-01000398121

- NSC77060

- AC-18197

- DTXSID20237977

- Benzenesulfonanilide, N-methyl-

- AKOS001391097

- NCIOpen2_004148

- 90-10-8

- MFCD00514036

- KRXAPUFKQQWAGK-UHFFFAOYSA-N

- Benzenesulfonamide, N-methyl-N-phenyl-

- SR-01000398121-1

- SCHEMBL812702

- n-methyl-n-phenyl-benzenesulfonamide

- NSC-77060

- Benzenesulfonanilide, N-methyl- (6CI, 7CI, 8CI)

- N-Methyl-N-phenylbenzenesulfonamide (ACI)

- DTXCID70160468

-

- MDL: MFCD00514036

- Piscine à noyau: 1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3

- La clé Inchi: KRXAPUFKQQWAGK-UHFFFAOYSA-N

- Sourire: O=S(N(C)C1C=CC=CC=1)(C1C=CC=CC=1)=O

Propriétés calculées

- Qualité précise: 247.06700

- Masse isotopique unique: 220.063663

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 17

- Nombre de liaisons rotatives: 3

- Complexité: 343

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 45.8

- Le xlogp3: 2.6

Propriétés expérimentales

- Dense: 1.254

- Point d'ébullition: 380.4°C at 760 mmHg

- Point d'éclair: 183.8°C

- Indice de réfraction: 1.615

- Le PSA: 45.76000

- Le LogP: 3.59250

- Pression de vapeur: 0.0±0.9 mmHg at 25°C

N-Methyl-N-phenylbenzenesulfonamide Informations de sécurité

- Mot signal:warning

- Description des dangers: H303+H313+H333

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-Methyl-N-phenylbenzenesulfonamide PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019088890-10g |

N-Methyl-N-phenylbenzenesulfonamide |

90-10-8 | 95% | 10g |

$1181.88 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19120-250mg |

N-Methyl-N-phenylbenzenesulfonamide |

90-10-8 | 250mg |

¥1782.0 | 2021-09-08 | ||

| Alichem | A019088890-25g |

N-Methyl-N-phenylbenzenesulfonamide |

90-10-8 | 95% | 25g |

$1969.80 | 2023-08-31 | |

| Cooke Chemical | F156123-1g |

N-Methyl-N-phenylbenzenesulfonamide |

90-10-8 | 97 | 1g |

RMB 7358.40 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438838-5g |

N-methyl-N-phenylbenzenesulfonamide |

90-10-8 | 98% | 5g |

¥12610.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438838-25g |

N-methyl-N-phenylbenzenesulfonamide |

90-10-8 | 98% | 25g |

¥27195.00 | 2024-04-26 | |

| Cooke Chemical | F156123-250mg |

N-Methyl-N-phenylbenzenesulfonamide |

90-10-8 | 97 | 250mg |

RMB 2288.00 | 2025-02-21 | |

| TRC | M343625-50mg |

N-Methyl-N-Phenylbenzenesulfonamide |

90-10-8 | 50mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M343625-500mg |

N-Methyl-N-Phenylbenzenesulfonamide |

90-10-8 | 500mg |

$ 275.00 | 2022-06-03 | ||

| TRC | M343625-100mg |

N-Methyl-N-Phenylbenzenesulfonamide |

90-10-8 | 100mg |

$ 70.00 | 2022-06-03 |

N-Methyl-N-phenylbenzenesulfonamide Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Iodine , Oxygen Solvents: 1,2-Dichloroethane ; 16 h, 25 °C

Référence

Synthetic Routes 2

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Durene , Tripotassium phosphate Catalysts: Cuprous iodide

1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C

1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C

Référence

- UFU (Ullmann-Finkelstein-Ullmann): a new multicomponent reaction, Tetrahedron Letters, 2006, 47(28), 4973-4978

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 25 °C

Référence

- Towards Uniform Iodine Catalysis: Intramolecular C-H Amination of Arenes under Visible Light, Chemistry - A European Journal, 2016, 22(29), 9929-9932

Synthetic Routes 5

Conditions de réaction

1.1 Catalysts: Cadmium sulfide (nanoparticles) Solvents: Ethanol , Water ; 10 min, 25 - 28 °C

Référence

- Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation Processes, Journal of Organic Chemistry, 2021, 86(3), 2117-2134

Synthetic Routes 6

Conditions de réaction

1.1 Catalysts: Titania Solvents: Ethanol ; 1 h, rt

Référence

- Black TiO2 nanoparticles with efficient photocatalytic activity under visible light at low temperature: regioselective C-N bond cleavage toward the synthesis of thioureas, sulfonamides, and propargylamines, Catalysis Science & Technology, 2020, 10(20), 6825-6839

Synthetic Routes 7

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Tripotassium phosphate Catalysts: N,N-Dimethylglycine , Cuprous iodide Solvents: Dimethylformamide ; 48 h, 100 °C; 100 °C → rt

Référence

- Copper-catalyzed cross-coupling of sulfonamides with aryl iodides and bromides facilitated by amino acid ligands, Tetrahedron Letters, 2005, 46(43), 7295-7298

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Chloroform ; 0 °C; 30 min, 0 °C

1.2 0 °C; 2 - 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 0 °C; 2 - 4 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

Référence

- Mechanistic insight into thermal 1,3- and 1,5-sulfonyl migrations of N-arenesulfonylphenothiazines and N-arenesulfonylphenoxazines, Monatshefte fuer Chemie, 2016, 147(9), 1637-1649

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, reflux

Référence

- Synthesis of a Series of 2-Aminodiarylsulfones by Bronsted Acid Mediated Regioselective Fries Type Rearrangement of N-Alkyl-N-arylbenzenesulfonamides, ChemistrySelect, 2018, 3(15), 4129-4132

Synthetic Routes 11

N-Methyl-N-phenylbenzenesulfonamide Raw materials

- N-Phenylbenzenesulfonamide

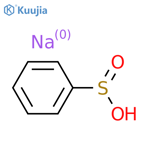

- Benzenesulfinic acid, sodium salt

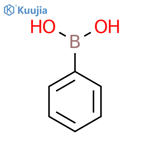

- Phenylboronic acid

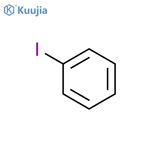

- Iodobenzene

- N-methylbenzenesulfonamide

- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-diphenyl-

N-Methyl-N-phenylbenzenesulfonamide Preparation Products

N-Methyl-N-phenylbenzenesulfonamide Littérature connexe

-

Xiao Yu,Wenjing Zhu,Hongyan Liu,Yi Liu,Hongshuang Li,Junfen Han,Guiyun Duan,Zhushuang Bai,Pengfei Zhang,Chengcai Xia Org. Biomol. Chem. 2022 20 5444

-

Collins Obuah,Apollinaire Munyaneza,Ilia A. Guzei,James Darkwa Dalton Trans. 2014 43 8940

-

Nethravathi Puttappa,Karthik Yamjala,Narenderan S. T.,Suresh Kumar Raman,Gowthamarajan Kuppusamy,Basuvan Babu,P. Ram Kumar RSC Adv. 2019 9 41794

-

Gasidit Panomsuwan,Nagahiro Saito,Takahiro Ishizaki RSC Adv. 2016 6 114553

-

Takahiro Muraoka,Hidetaka Honda,Kota Nabeya,Kazushi Kinbara Chem. Commun. 2020 56 7881

90-10-8 (N-Methyl-N-phenylbenzenesulfonamide) Produits connexes

- 2034255-66-6(4-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide)

- 2763886-05-9((3R)-oxolane-3-sulfonyl fluoride)

- 1314913-04-6(2-Amino-3,6-dimethylbenzaldehyde)

- 43111-31-5(2-(2-Chlorophenoxy)acetonitrile)

- 2680864-99-5(benzyl N-(6-bromo-3-chloro-2-fluoro-4-nitrophenyl)carbamate)

- 2763759-68-6(1-Cyclobutyl-2-(methylamino)ethan-1-ol hydrochloride)

- 1807307-28-3(Methyl 2-cyano-3-formyl-4-methylbenzoate)

- 2065250-43-1(2,4-Dibromo-5-nitro-benzoic acid methyl ester)

- 2126161-34-8(2-cyclopropyl-5-methylthiophene-3-carboxylic acid)

- 338963-34-1(1-(3,5-DICHLOROPHENYL)-2-(2-FURYL)-5-METHYL-1H-PYRROLE)

Fournisseurs recommandés

Suzhou Genelee Bio-Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Jinan Hanyu Chemical Co.,Ltd.

Membre gold

Fournisseur de Chine

Lot

Hubei Cuiyuan Biotechnology Co.,Ltd

Membre gold

Fournisseur de Chine

Réactif

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

Changzhou Guanjia Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot